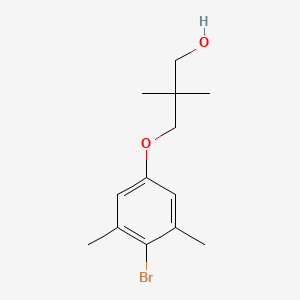

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol

Description

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol is a substituted propanol derivative featuring a 4-bromo-3,5-dimethylphenoxy group attached to a 2,2-dimethylpropanol backbone. The bromine atom and methyl substituents on the aromatic ring contribute to its electronic and steric properties, influencing reactivity in downstream applications such as cross-coupling reactions or further functionalization .

Properties

IUPAC Name |

3-(4-bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO2/c1-9-5-11(6-10(2)12(9)14)16-8-13(3,4)7-15/h5-6,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWLFZVPAUCOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol typically involves the reaction of 4-Bromo-3,5-dimethylphenol with appropriate reagents. One common method is the reaction of 4-Bromo-3,5-dimethylphenol with 2,2-dimethylpropan-1-ol under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and phenoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include bromophenoxy propanols and related ethers. Below is a comparative analysis:

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 4-bromo-3,5-dimethylphenoxy group provides steric bulk and electron-withdrawing effects (bromine) balanced by electron-donating methyl groups. In contrast, analogs like 4a (2-bromo) and 4d (2-bromo-4,5-difluoro) exhibit distinct electronic profiles due to substituent positions and additional fluorine atoms, which enhance electrophilicity .

Synthetic Efficiency: Thiazinane analogs (35, 36) show moderate yields (32–66%), influenced by steric hindrance during alkylation (e.g., CH₃I in 36) . Phenolic ethers like 4a–4d are synthesized via catalytic arylation under continuous flow systems, suggesting scalability advantages over batch methods used for thiazinanes .

Thiazinane sulfones (35, 36) likely exhibit higher melting points and lower solubility in nonpolar solvents due to their rigid, polar structures .

Functional Group Reactivity

- Hydroxyl Group : The primary alcohol in the target and analogs (4a–4d ) can undergo standard reactions (e.g., oxidation, esterification). Steric shielding from 2,2-dimethyl groups may slow these processes compared to unhindered alcohols.

- Bromine Substituent : The para-bromo group in the target enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig), whereas ortho-bromo analogs (4a , 4d ) may face steric challenges in such reactions .

- Sulfone Group (35, 36) : The sulfone moiety enhances electrophilicity, making these compounds suitable for nucleophilic substitutions or as intermediates in heterocyclic chemistry .

Analytical Data Comparison

Table 2: Analytical Profiles

- The patent compound () has significantly higher molecular weight (m/z 771) due to a complex spirocyclic carboxamide structure, highlighting diversity in applications compared to simpler propanol derivatives .

Biological Activity

Overview

3-(4-Bromo-3,5-dimethylphenoxy)-2,2-dimethylpropan-1-ol is an organic compound notable for its complex structure, which includes a bromine atom and multiple methyl groups attached to a phenoxy group. This compound has garnered attention in various fields, particularly in biological research due to its potential as an enzyme inhibitor and its role in receptor binding assays.

- IUPAC Name : this compound

- Molecular Formula : C13H19BrO2

- CAS Number : 1458652-81-7

- Molecular Weight : 287.19 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromine atom and the phenoxy group can engage in various binding interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be beneficial in therapeutic contexts.

- Receptor Binding : It can act as a ligand in receptor binding assays, influencing receptor activity.

Inhibition of Type III Secretion System (T3SS)

A significant study explored the compound's effects on the Type III secretion system (T3SS) in Escherichia coli. At concentrations of 50 μM, it demonstrated approximately 50% inhibition of the secretion of CPG2, suggesting its potential as an antibacterial agent. The study indicated that this compound downregulates the expression of key activators involved in the secretion process without completely inhibiting secretion .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-3,5-dimethylphenol | Structure | Precursor for synthesis; moderate enzyme inhibition |

| 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile | Structure | Similar binding properties; less studied |

| 4-Bromo-2,6-xylenol | Structure | Exhibits different reactivity; not focused on T3SS |

Case Studies

- Antibacterial Activity : In a screening assay for inhibitors of the T3SS, this compound was tested alongside natural products. The results indicated a concentration-dependent inhibition of T3SS-mediated secretion, highlighting its potential application in developing new antibacterial therapies .

- Enzyme Assays : Additional studies have evaluated the compound's effects on various enzymes involved in metabolic pathways. These studies suggest that the compound may serve as a valuable tool for understanding enzyme regulation and inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.